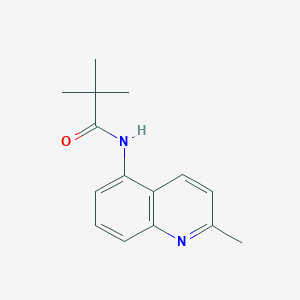![molecular formula C24H23N3O3S B278071 3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B278071.png)
3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BPTB and is a member of the benzamide family. Researchers have been investigating its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of 3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide involves the inhibition of certain enzymes and pathways that are involved in inflammatory and cancerous processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation. It also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also induces apoptosis, which is programmed cell death, in cancer cells. Additionally, it has been found to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide in lab experiments is its ability to inhibit COX-2 and iNOS activity, which makes it a potential anti-inflammatory agent. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential anticancer agent. However, one limitation is that it may exhibit toxicity at high doses, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide. One direction is the investigation of its potential use in combination with other drugs to enhance its therapeutic effects. Another direction is the investigation of its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes. Additionally, further studies are needed to determine its toxicity profile and potential side effects.
Synthesemethoden
The synthesis method of 3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide involves several steps. The first step is the reaction of 4-(propanoylamino)benzenethiol with 3-bromobenzoyl chloride in the presence of a base to obtain 3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide. This reaction is followed by the deprotection of the benzyl group using hydrogenation to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anticancer, and antimicrobial properties. Researchers have investigated its potential use in the treatment of various diseases, including cancer, arthritis, and infections.
Eigenschaften
Molekularformel |
C24H23N3O3S |
|---|---|
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
3-phenylmethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C24H23N3O3S/c1-2-22(28)25-19-11-13-20(14-12-19)26-24(31)27-23(29)18-9-6-10-21(15-18)30-16-17-7-4-3-5-8-17/h3-15H,2,16H2,1H3,(H,25,28)(H2,26,27,29,31) |
InChI-Schlüssel |
WEYDSFRSKIVKAD-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Kanonische SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-chlorophenyl)-N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B277989.png)
![5-bromo-N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B277990.png)
![2-(3,4-dimethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B277994.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277996.png)
![4-ethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277997.png)
![3-bromo-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278000.png)
![4-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278001.png)
![3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278002.png)
![2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278003.png)
![3-chloro-4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278005.png)
![3-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278006.png)
![N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278009.png)

![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278013.png)